Product packaging for methyl 3-formyl-1H-pyrrole-2-carboxylate(Cat. No.:)

methyl 3-formyl-1H-pyrrole-2-carboxylate

Cat. No.: B13561741
M. Wt: 153.14 g/mol
InChI Key: WNFQCUUYLLQLGH-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS 2167677-92-9) is a high-purity chemical building block specifically designed for research and development applications. This compound features a reactive formyl group and a carboxylate ester on its pyrrole ring, making it a versatile precursor in heterocyclic and organic synthesis . It is part of a class of 1H-pyrrole-2-carboxylate esters that are valuable intermediates for constructing complex molecular architectures, as demonstrated in recent synthetic methodologies . With a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol, it is supplied with a guaranteed purity of ≥98% . This product is labeled with the GHS07 warning symbol and carries the hazard statements H302, H315, H319, and H335. It is intended for research and further manufacturing use only, strictly not for direct human use . Researchers can utilize this compound to explore new synthetic routes in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO3 B13561741 methyl 3-formyl-1H-pyrrole-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

methyl 3-formyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C7H7NO3/c1-11-7(10)6-5(4-9)2-3-8-6/h2-4,8H,1H3

InChI Key

WNFQCUUYLLQLGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN1)C=O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Studies

Direct Formylation Strategies for Pyrrole-2-Carboxylates

Direct formylation of a pyrrole-2-carboxylate core is a common and efficient method for introducing the formyl group at a specific position. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the pyrrole (B145914) ring.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. organic-chemistry.orgijpcbs.com The reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃). ijpcbs.comchemtube3d.com This electrophilic aromatic substitution introduces a formyl group onto the pyrrole ring. chemtube3d.com

For pyrrole-2-carboxylates, the presence of the electron-withdrawing carboxylate group at the C2 position deactivates the adjacent C3 and C5 positions towards electrophilic attack. However, the nitrogen atom's lone pair of electrons sufficiently activates the ring for the reaction to proceed. The regioselectivity of the Vilsmeier-Haack formylation on pyrrole-2-carboxylates is a subject of detailed study, with the outcome often depending on the reaction conditions and the presence of other substituents. Generally, formylation can occur at the C4 or C5 positions. To achieve formylation specifically at the C3 position, as in the target molecule, direct formylation of a simple pyrrole-2-carboxylate is not the typical route. Instead, the substitution pattern is often established during the ring synthesis. However, in some cases, with specific substitution patterns, formylation at the C3 position can be achieved. jst.go.jp

Optimization of the Vilsmeier-Haack reaction often involves modifying the stoichiometry of the reagents, the reaction temperature, and the solvent. The use of crystalline Vilsmeier reagent has been explored to improve handling and reactivity. researchgate.net The choice of the amide component of the Vilsmeier reagent can also influence the outcome of the reaction.

Table 1: Regioselectivity in Vilsmeier-Haack Formylation of Substituted Pyrroles

Starting Material Vilsmeier Reagent Major Product(s) Reference
1H-Pyrrole-2-carboxylate POCl₃/DMF 4-formyl and 5-formyl derivatives researchgate.net
1-Arylpyrroles POCl₃/DMF 2-formyl and 3-formyl derivatives jst.go.jp

While the Vilsmeier-Haack reaction is prevalent, other formylation methods exist. The Reimer-Tiemann reaction, which uses chloroform (B151607) in a basic solution, is another classical method for formylating phenols and other electron-rich heterocycles like pyrrole. pharmaguideline.com However, its application to pyrrole-2-carboxylates can be limited by the harsh basic conditions which may lead to saponification of the ester group.

Research into alternative formylating agents aims to develop milder and more regioselective protocols. Dichloromethyl alkyl ethers, for instance, have been developed as effective reagents for the formylation of 1H-pyrrole-2-carboxylates, offering high yields of 4-formyl and 5-formyl derivatives. researchgate.net The development of new reagents continues to be an active area of research to provide more efficient and selective pathways to formylated pyrroles.

Multi-Step Synthetic Routes to Methyl 3-Formyl-1H-Pyrrole-2-Carboxylate

Constructing the pyrrole ring with the desired functionalities in place or introduced sequentially is a versatile approach to synthesizing complex pyrroles like this compound.

The Knorr pyrrole synthesis and the related Paal-Knorr synthesis are cornerstone reactions in pyrrole chemistry. wikipedia.orgnih.govuctm.edu The Knorr synthesis involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org Because α-amino-ketones are prone to self-condensation, they are often generated in situ from an oxime precursor. wikipedia.org This method is highly versatile for producing polysubstituted pyrroles.

The Paal-Knorr synthesis, on the other hand, involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. pharmaguideline.comorganic-chemistry.org This method is straightforward and widely applicable for the synthesis of various pyrrole derivatives. uctm.eduorganic-chemistry.org

These classical methods, along with others like the Hantzsch pyrrole synthesis, provide robust platforms for constructing the pyrrole core of the target molecule. pharmaguideline.comsyrris.comscispace.com The choice of starting materials for these reactions is crucial as it dictates the substitution pattern of the final pyrrole product. For this compound, the starting materials would need to contain precursors to the methyl ester at C2 and the formyl group at C3, or functional groups that can be readily converted to them.

Table 2: Comparison of Classical Pyrrole Synthesis Methods

Synthesis Method Starting Materials Key Features
Knorr Pyrrole Synthesis α-amino-ketone and β-ketoester Highly versatile for polysubstituted pyrroles; α-amino-ketone often generated in situ. wikipedia.org
Paal-Knorr Synthesis 1,4-dicarbonyl compound and ammonia/primary amine Straightforward condensation; widely applicable. organic-chemistry.org
Hantzsch Pyrrole Synthesis β-ketoester, α-haloketone, and ammonia/primary amine Leads to highly substituted pyrroles. scispace.com

The ester and formyl groups can be introduced either through the choice of starting materials in a cyclization reaction or by functional group interconversion on a pre-formed pyrrole ring. For instance, a Knorr-type synthesis could utilize a β-ketoester that already contains the methyl carboxylate group. rsc.orgnih.gov The formyl group, or a precursor, could be part of the other reactant.

Alternatively, a common strategy involves the synthesis of a pyrrole-2-carboxylate, followed by formylation. rsc.orgnih.gov As discussed, direct formylation at the C3 position is challenging. Therefore, a more common route involves the hydrolysis of a 2-carboxylate, followed by decarboxylation, and then formylation at the now vacant C2 position. rsc.org However, for the target molecule, where both functionalities are present, the synthetic design must be more intricate. A plausible strategy involves the synthesis of a 2,3-disubstituted pyrrole where one substituent is the desired methyl ester and the other is a group that can be converted to a formyl group, such as a protected hydroxymethyl group or a cyano group.

A multi-step synthesis of a related compound, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, has been reported involving a Knorr reaction followed by hydrolysis, decarboxylation, and a Vilsmeier-Haack formylation. researchgate.net This highlights the multi-step nature often required to achieve specific substitution patterns.

Transition Metal-Catalyzed Syntheses of Pyrrole-2-Carboxylates

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including pyrroles. nih.govnih.gov These methods often offer high efficiency, selectivity, and functional group tolerance. nih.gov Various transition metals, including palladium, gold, silver, copper, and ruthenium, have been employed in catalytic cycles to construct the pyrrole ring. nih.govresearchgate.net

Palladium-catalyzed reactions, for example, have been used in three-component reactions of alkyne esters, amines, and alkenes to form trisubstituted pyrroles. nih.gov Ruthenium-catalyzed transformations of 4-alkenyl-substituted isoxazol-5-ones have also been reported to afford 1H-pyrrole derivatives. researchgate.net While the direct synthesis of this compound via these methods may not be explicitly reported, the versatility of transition metal catalysis suggests that with appropriate starting materials, such a synthesis could be designed. These modern synthetic approaches provide an alternative to the more classical methods and are an area of ongoing research. rsc.org

Cycloaddition Reactions (e.g., [3+2], [4+1], [2+2+1] Approaches)

Cycloaddition reactions represent a powerful strategy for the convergent synthesis of the pyrrole ring. These methods involve the reaction of specific building blocks that contribute a set number of atoms to the final heterocyclic structure.

[3+2] Cycloaddition: This is a common approach for pyrrole synthesis. For instance, a silver-catalyzed formal [3+2] cycloaddition reaction has been developed using cyclopropanols as a three-carbon subunit and imines as a two-atom subunit, yielding a diverse array of polysubstituted pyrroles under mild conditions. organic-chemistry.org Another strategy involves a base-promoted [3+2] cycloaddition of propiolonitriles with isocyanides. researchgate.net More recently, DBU-driven [3+2] cycloaddition sequences have been explored, which can involve oxidation, Michael reaction, and decarboxylation steps to produce substituted pyrroles. nih.gov A metal-free synthesis of pyrroles has also been established through a formal cycloaddition of an allyl ketone and an amine. nih.gov

Other Cycloaddition Approaches: While [3+2] cycloadditions are prevalent, other strategies like the hetero-Diels-Alder/ring contraction cascade of 1,3-dienylboronic esters with nitrosoarenes can also afford N-arylpyrroles. organic-chemistry.org Organocatalytic, enantioselective [6+2] cycloadditions of 2-methide-2H-pyrroles with aryl acetaldehydes have been used to generate more complex pyrrolizine structures. nih.gov

Table 1: Examples of Cycloaddition Strategies for Pyrrole Synthesis

Cycloaddition Type Key Reactants Catalyst/Conditions Reference
Formal [3+2] Cyclopropanols, Imines Silver Catalyst organic-chemistry.org
[3+2] Propiolonitriles, Isocyanides Base-promoted researchgate.net
[3+2] Sequence 3-Formylchromones, Isocyanoacetates DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) nih.gov
Formal Cycloaddition Allyl Ketones, Amines Metal-Free nih.gov

Directed C-N Bond Formation Strategies

The formation of the carbon-nitrogen bonds is fundamental to the creation of the pyrrole heterocycle. Directed strategies often employ metal catalysts to facilitate these key bond-forming steps with high efficiency and control.

Palladium-Catalyzed Cascades: An efficient palladium(II)-catalyzed cascade reaction of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids provides substituted 1H-pyrrole-3-carbonitriles. organic-chemistry.org This process proceeds via a C(sp)-C(sp2) coupling followed by an intramolecular C-N bond formation. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are highly effective in forming C-N bonds. One efficient method is a copper-catalyzed double alkenylation of amides with (1Z,3Z)-1,4-diiodo-1,3-dienes, which affords various di- or trisubstituted N-acylpyrroles. organic-chemistry.org Another approach involves a copper-mediated cross-coupling-cyclization-oxidation sequence starting from terminal alkenes, amines, and β-keto esters to construct polysubstituted pyrroles in a one-pot reaction. researchgate.net

Metal-Free Cyclodehydration: A transition-metal-free method has been developed for the synthesis of 3-alkynylpyrrole-2-carboxylates from diynones and glycine (B1666218) esters. researchgate.net Mechanistic studies indicate this transformation proceeds through a Michael addition followed by an intramolecular cyclodehydration process, with water as the only byproduct. researchgate.net

Advanced Synthetic Approaches and Catalytic Systems

Modern synthetic chemistry aims to develop more efficient, selective, and sustainable methods. Advanced approaches for pyrrole carboxylate synthesis often involve novel catalytic systems, oxidative transformations, and adherence to green chemistry principles.

Oxidative Transformations and Dehydrogenation Protocols

Oxidation is a key step in many pyrrole syntheses, serving to aromatize a dihydro-2H-pyrrole intermediate or to install specific functional groups.

Electrocyclization/Oxidation Sequence: An efficient one-pot method for synthesizing pyrrole-2-carboxylates and -carboxamides utilizes an electrocyclic ring closure of precursors derived from chalcones and glycine esters. acs.org The resulting 3,4-dihydro-2H-pyrrole intermediates are then oxidized in situ to the corresponding pyrroles. This oxidation can be achieved with stoichiometric oxidants or, more sustainably, with catalytic copper(II) and air. acs.org

Oxidative Annulation: Pyrrole-2-carbaldehydes, closely related to the target compound, can be synthesized from aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters via an oxidative annulation. organic-chemistry.org This method employs a copper catalyst, iodine, and molecular oxygen, avoiding hazardous stoichiometric oxidants. organic-chemistry.org Mechanistic studies have shown that the aldehyde oxygen atom originates from O2, highlighting an efficient Csp3-H to C=O oxidation. organic-chemistry.org

Table 2: Oxidative Methods in Pyrrole Synthesis

Method Key Precursors Oxidant System Key Feature Reference
Electrocyclization/Oxidation Chalcones, Glycine Esters Catalytic Cu(II) / Air One-pot synthesis of pyrrole-2-carboxylates acs.org
Oxidative Annulation Aryl methyl ketones, Arylamines, Acetoacetate esters CuCl2 / I2 / O2 Direct Csp3-H to C=O oxidation to form the aldehyde organic-chemistry.org

Green Chemistry Principles in Pyrrole Carboxylate Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign. These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles.

Use of Green Solvents: A significant green approach is the replacement of volatile organic solvents with more environmentally friendly alternatives. Reactions for synthesizing polyfunctionalized pyrroles have been successfully conducted in water or water-ethanol mixtures. nih.gov These methods often allow for simple product isolation through filtration, minimizing purification steps and waste. nih.govsemanticscholar.org

Catalyst-Free and One-Pot Reactions: Developing catalyst-free reactions in aqueous media represents a significant step towards sustainable chemistry. semanticscholar.org For example, the synthesis of pyrrole derivatives with reactive aldehyde and cyano groups has been achieved in a one-step, catalyst-free process in water at 80°C. semanticscholar.org One-pot syntheses, such as the Pd(II)-catalyzed reaction in aqueous acetic acid, improve efficiency and conform to the principle of atom economy by reducing intermediate isolation and purification steps. organic-chemistry.org

Alternative Energy Sources: The use of ultrasound and microwave irradiation are green techniques that can enhance reaction rates, improve yields, and reduce reaction times compared to conventional heating methods. semanticscholar.orgmdpi.com

One-Carbon Homologation Reactions (e.g., Wittig Reaction)

Homologation reactions are chemical processes that extend a carbon chain by a single methylene (B1212753) (–CH2–) unit. wikipedia.org The Wittig reaction is a prominent example used to convert aldehydes and ketones into alkenes, which can serve as a key step in a homologation sequence. wikipedia.orgmasterorganicchemistry.com

This strategy has been successfully applied to pyrrole carboxaldehydes. The process involves a Wittig reaction between a pyrrole carboxaldehyde and a reagent like methoxymethylenetriphenylphosphine to form a vinyl ether. clockss.orgresearchgate.net Subsequent mild hydrolysis of this vinyl ether, for instance using oxalyl chloride in the presence of water and ethanol, yields a one-carbon homologated aldehyde. clockss.org This two-step sequence provides an efficient route for modifying side chains on the pyrrole ring, which is crucial for the synthesis of complex tetrapyrrole chromophores. clockss.org

Reactivity Profiles and Functional Group Transformations

Reactions Involving the Formyl Group

The aldehyde (formyl) group at the C3 position of the pyrrole (B145914) ring is a primary site for a variety of chemical reactions, including condensations, reductions, oxidations, and olefinations.

The formyl group readily undergoes condensation reactions with nucleophiles. A notable example is the formation of hydrazones through reaction with hydrazines. For instance, the reaction of pyrrole aldehydes with N-pyrrolylcarbohydrazide in glacial acetic acid yields the corresponding pyrrole hydrazones. researchgate.net This type of reaction is typically carried out at elevated temperatures, such as on a boiling water bath, to drive the reaction to completion. researchgate.net

Another significant condensation reaction is the Claisen-Schmidt condensation, which is employed in the synthesis of chalcones. nih.gov This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In the context of methyl 3-formyl-1H-pyrrole-2-carboxylate, it would react with an acetophenone (B1666503) derivative in the presence of a base like sodium hydroxide (B78521) in an alcoholic solvent to form a pyrrole-based chalcone. nih.gov

Reaction TypeReactantConditionsProduct Type
Hydrazone FormationHydrazine derivative (e.g., N-pyrrolylcarbohydrazide)Glacial acetic acid, boiling water bathHydrazone
Chalcone Formation (Claisen-Schmidt)Acetophenone derivativeBase (e.g., NaOH), alcohol solventChalcone

The formyl group can be selectively reduced to a hydroxymethyl group. A common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reduction of aldehydes to primary alcohols using NaBH₄ is a well-established and efficient method. researchgate.netias.ac.in This reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

Conversely, the formyl group can be oxidized to a carboxylic acid group. While specific examples for this compound are not prevalent, the oxidation of aromatic aldehydes to carboxylic acids can be achieved using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in an alkaline medium. researchgate.net This would convert the formyl group at the C3 position into a second carboxylic acid functionality.

TransformationReagentProduct Functional Group
Selective ReductionSodium borohydride (NaBH₄)Hydroxymethyl (-CH₂OH)
Selective OxidationPotassium permanganate (KMnO₄)Carboxylic acid (-COOH)

The Wittig reaction provides a powerful method for converting aldehydes into alkenes. masterorganicchemistry.comclockss.orgwikipedia.org This reaction involves a phosphonium (B103445) ylide, which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comclockss.orgwikipedia.org For this compound, a Wittig reaction with a suitable phosphonium ylide (e.g., Ph₃P=CHR) would lead to the formation of a pyrrole derivative with an alkene substituent at the C3 position. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. wikipedia.org One-carbon homologation of a similar pyrrole carboxaldehyde has been achieved via a Wittig reaction, demonstrating the feasibility of this transformation on this class of compounds. clockss.org

ReactionReagentProduct Feature
Wittig ReactionPhosphonium ylide (Ph₃P=CHR)Alkene at C3-position

Transformations at the Methyl Ester Moiety

The methyl ester group at the C2 position of the pyrrole ring is another site for chemical modification, primarily through hydrolysis, decarboxylation, transesterification, and amidation.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This saponification process is a standard transformation for esters. The resulting 3-formyl-1H-pyrrole-2-carboxylic acid can then undergo decarboxylation, particularly under acidic conditions. The decarboxylation of pyrrole-2-carboxylic acid is subject to acid catalysis and is proposed to proceed via an associative mechanism involving the addition of water to the carboxyl group. nih.govresearchgate.netnih.gov This leads to the formation of the 3-formyl-1H-pyrrole and carbon dioxide.

TransformationConditionsIntermediate/Product
HydrolysisAcidic or basic3-formyl-1H-pyrrole-2-carboxylic acid
DecarboxylationAcidic3-formyl-1H-pyrrole

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. Enzymatic transesterification using lipases has also been shown to be an effective method for pyrrole esters, offering a milder and more selective alternative to chemical catalysis. researchgate.netnih.govnih.gov For example, Novozym 435 has been used to catalyze the transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols. researchgate.netnih.govnih.gov

Amidation of the methyl ester can be accomplished by reaction with an amine. This reaction typically requires a coupling agent to facilitate the formation of the amide bond. google.com The amidation of pyrrole carboxylate compounds is a key step in the synthesis of various biologically active molecules. google.com

ReactionReagentProduct Type
TransesterificationAlcohol (with acid/base or enzyme catalyst)New ester
AmidationAmine (with coupling agent)Amide

Electrophilic and Nucleophilic Substitution on the Pyrrole Nucleus

The π-excessive nature of the pyrrole ring typically makes it highly susceptible to electrophilic substitution, which preferentially occurs at the C2 (α) position. nih.gov However, in this compound, the presence of deactivating ester and formyl groups at the C2 and C3 positions alters this reactivity profile. These groups reduce the electron density of the ring, making electrophilic substitution more challenging compared to unsubstituted pyrrole. The substitution that does occur is directed to the available C4 and C5 positions.

The halogenation of pyrroles substituted with electron-withdrawing groups has been studied to understand the directing effects of these substituents. For pyrrole derivatives with a single substituent at the C3 position, such as 3-acetylpyrrole (B85711) or methyl 3-pyrrolecarboxylate, electrophilic substitution like bromination occurs almost exclusively at the C5 position. cdnsciencepub.com This is because the C5 position (α to the nitrogen) is electronically favored for electrophilic attack, and the C3-substituent directs the incoming electrophile away from the adjacent C2 and C4 positions.

In the case of this compound, the ring is substituted at both C2 and C3. Both the formyl and carboxylate groups deactivate the ring. Electrophilic attack is therefore anticipated to occur at the most nucleophilic available position, which is the C5 position (α to the nitrogen). The C4 position is deactivated by both adjacent electron-withdrawing groups. Therefore, halogenation of this compound is expected to show high regioselectivity for the C5 position. Common reagents for such transformations include N-chlorosuccinimide (NCS) for chlorination and N-bromosuccinimide (NBS) for bromination. cdnsciencepub.comnih.gov

Friedel-Crafts acylation and alkylation are cornerstone reactions for functionalizing aromatic rings. For the pyrrole nucleus, these reactions are complicated by the ring's acid sensitivity and high reactivity. The introduction of an acyl or alkyl group onto the already heavily substituted and deactivated this compound ring via classical Friedel-Crafts conditions is expected to be difficult.

Studies on simpler pyrrole esters, such as methyl 2-pyrrolecarboxylate, show that Friedel-Crafts acetylation results in substitution primarily at the C4 position. cdnsciencepub.comresearchgate.net For pyrroles with a deactivating group on the nitrogen, such as 1-(phenylsulfonyl)pyrrole, acylation is directed to the C3 position. cdnsciencepub.com When this 3-acyl-1-(phenylsulfonyl)pyrrole is subjected to a second acylation, substitution occurs predominantly at the C5 position. cdnsciencepub.com

Based on these precedents, any successful acylation or alkylation of this compound would most likely occur at the C5 position. The strong deactivation of the ring by the existing C2 and C3 substituents would necessitate harsh reaction conditions, which could risk polymerization or decomposition of the starting material. Alternative strategies for introducing carbon substituents might involve metal-catalyzed cross-coupling reactions on a halogenated derivative.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. These reactions are highly valuable for the functionalization of pyrrole rings, including derivatives of this compound. The typical strategy involves the coupling of a halogenated pyrrole with a boronic acid or its derivative.

For this to be applied to this compound, a halogen (e.g., bromine or iodine) would first be introduced, likely at the C5 position as discussed in section 3.3.1. The resulting methyl 5-halo-3-formyl-1H-pyrrole-2-carboxylate would then be a suitable substrate for Suzuki-Miyaura coupling.

Research on the coupling of similar substrates, such as ethyl 3-bromo-2-formylpyrrole-5-carboxylate, has shown that the reaction proceeds in good yields. nih.gov The presence of electron-withdrawing groups, like the formyl and ester moieties, appears to facilitate the Suzuki-Miyaura reaction, even when the pyrrole nitrogen is unsubstituted. nih.gov This is a significant finding, as N-unsubstituted bromopyrroles can often lead to poor yields or side reactions like debromination. nih.gov The activating effect of the electron-withdrawing groups ortho to the halogen seems to be a more critical factor for successful coupling than N-protection. nih.gov

A variety of conditions can be employed for the Suzuki-Miyaura coupling of such pyrrole systems. Below is a table summarizing conditions explored for a related substrate, ethyl 3-bromo-2-formylpyrrole-5-carboxylate, with potassium 4-methyl-phenyltrifluoroborate. nih.gov

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ / SPhosK₂CO₃Toluene / EtOH / H₂O10081
Pd(OAc)₂ / SPhosK₂CO₃DME / H₂O8580
Pd(OAc)₂ / SPhosK₂CO₃Dioxane / H₂O10079
Pd(OAc)₂ / SPhosK₂CO₃THF / H₂O6578

Another effective strategy involves the iridium-catalyzed C-H borylation of the pyrrole ring, followed by a one-pot Suzuki coupling. researchgate.net This approach avoids the separate halogenation step by directly converting a C-H bond to a C-B bond, which can then participate in the cross-coupling reaction. For methyl 1H-pyrrole-2-carboxylate, this borylation occurs selectively at the C5 position, yielding a boronic ester that can be coupled with various aryl halides. researchgate.net A similar regioselective borylation could potentially be applied to this compound to enable its functionalization at the C5 position.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of methyl 3-formyl-1H-pyrrole-2-carboxylate in solution, offering precise insights into its atomic framework and conformation.

The structural confirmation of this compound is unequivocally achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton in the molecule. The N-H proton of the pyrrole (B145914) ring typically appears as a broad singlet at a downfield chemical shift (δ 9.0-12.0 ppm), the exact position being dependent on solvent and concentration. The two vicinal protons on the pyrrole ring (H-4 and H-5) would appear as doublets, with their coupling constant (J-value) confirming their adjacency. The aldehydic proton is highly deshielded and is expected to resonate as a singlet in the δ 9.5-10.5 ppm region. The methyl ester protons will appear as a sharp singlet around δ 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The carbonyl carbons of the ester and aldehyde groups are the most downfield, typically appearing in the δ 160-190 ppm range. The pyrrole ring carbons would resonate in the aromatic region (δ 110-140 ppm). The methyl carbon of the ester group is expected at the most upfield position, typically around δ 50-55 ppm.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the H-4 and H-5 protons, confirming their scalar coupling and connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for the C-4/H-4 and C-5/H-5 pairs, as well as the methyl ester carbon and its attached protons.

Conformational analysis, particularly concerning the orientation of the formyl and carboxylate substituents, can be inferred from nuclear Overhauser effect (NOE) experiments (NOESY or ROESY) and analysis of long-range coupling constants. The planarity of the pyrrole ring is a key structural feature, with the substituents' preferred orientations influenced by steric and electronic factors, including potential intramolecular hydrogen bonding between the N-H and the ester carbonyl oxygen.

The chemical shifts of the pyrrole ring protons and carbons are sensitive to the electronic effects of the substituents. The electron-withdrawing nature of both the formyl group at the C-3 position and the methyl carboxylate group at the C-2 position leads to a general downfield shift of the ring proton and carbon signals compared to unsubstituted pyrrole. The aldehydic proton's chemical shift can be influenced by the solvent, indicating its participation in intermolecular interactions.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H9.0 - 12.0broad singlet-
CHO9.5 - 10.5singlet-
H-57.0 - 7.5doublet~2-4
H-46.5 - 7.0doublet~2-4
OCH₃3.8 - 4.0singlet-
Carbon Expected Chemical Shift (δ, ppm)
C=O (aldehyde)180 - 190
C=O (ester)160 - 165
C-2 (pyrrole)130 - 135
C-5 (pyrrole)125 - 130
C-3 (pyrrole)120 - 125
C-4 (pyrrole)115 - 120
OCH₃50 - 55

Vibrational Spectroscopy (Fourier Transform Infrared, Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of this compound, providing characteristic signatures for its functional groups and insights into intermolecular interactions.

The FT-IR and Raman spectra of this compound are dominated by the vibrations of its key functional groups:

N-H Stretch: A characteristic stretching vibration for the pyrrole N-H group is expected in the region of 3200-3400 cm⁻¹. The peak is often broad in the IR spectrum due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations from the pyrrole ring are anticipated just above 3000 cm⁻¹, while the aldehydic C-H stretch typically appears as two distinct bands around 2850 cm⁻¹ and 2750 cm⁻¹. Aliphatic C-H stretches from the methyl group will be observed in the 2900-3000 cm⁻¹ region.

Carbonyl Stretches (C=O): These are typically strong and sharp bands in the IR spectrum. The ester carbonyl stretch is expected around 1720-1740 cm⁻¹, while the aldehyde carbonyl, being conjugated with the pyrrole ring, will likely appear at a lower frequency, in the range of 1670-1690 cm⁻¹.

C=C and C-N Stretches: Vibrations associated with the pyrrole ring (C=C and C-N stretching) are expected in the 1400-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the ester group will produce a strong band in the 1100-1300 cm⁻¹ range.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-HStretch3200 - 3400
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2900 - 3000
C-H (aldehyde)Stretch2800 - 2900 & 2700 - 2800
C=O (ester)Stretch1720 - 1740
C=O (aldehyde)Stretch1670 - 1690
C=C (pyrrole)Stretch1500 - 1600

In the solid state or in concentrated solutions, this compound is expected to exhibit significant intermolecular hydrogen bonding. The N-H group of the pyrrole can act as a hydrogen bond donor, while the carbonyl oxygens of the ester and aldehyde groups can act as acceptors. This can lead to the formation of dimers or larger self-assembled structures. Evidence for this in the FT-IR spectrum would include a broadening and shifting to lower frequency of the N-H stretching band compared to a dilute solution in a non-polar solvent. The carbonyl stretching frequencies may also be slightly shifted upon involvement in hydrogen bonding.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound (molecular formula: C₇H₇NO₃), the expected monoisotopic mass is approximately 153.0426 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 153 would be expected. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a fragment at m/z 122, or the loss of the entire methyl carboxylate radical. Another plausible fragmentation is the loss of carbon monoxide (CO) from the aldehyde group. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments with high accuracy.

Electronic Spectroscopy (UV-Visible) for Electronic Transitions

The electronic absorption spectrum of this compound is characterized by transitions within the pyrrole ring and the attached chromophoric groups. The UV-Visible spectrum is expected to show absorptions corresponding to π-π* and n-π* electronic transitions.

The pyrrole ring itself exhibits strong π-π* transitions. The presence of the formyl and methyl carboxylate groups, which are both conjugated with the pyrrole ring, causes a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted pyrrole. nist.gov

π-π Transitions:* These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system of the pyrrole ring and the carbonyl groups. For substituted pyrroles, these bands are typically observed in the range of 250-300 nm. researchgate.net

n-π Transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. These transitions are expected to appear as a shoulder on the main absorption band or as a separate band at a longer wavelength, typically above 300 nm. researchgate.net

The exact absorption maxima (λmax) are dependent on the solvent used for the analysis due to solvatochromic effects.

Type of TransitionExpected Wavelength Range (nm)Chromophore
π-π250 - 300Conjugated Pyrrole Ring, C=O (formyl and ester)
n-π> 300C=O (formyl and ester)

The expected wavelength ranges are based on data for pyrrole and related carbonyl-substituted pyrroles. nist.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound is not publicly available, analysis of closely related pyrrole derivatives allows for a detailed prediction of its solid-state architecture. nih.govnih.govresearchgate.net X-ray crystallographic studies of similar compounds, such as ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, reveal key structural features. nih.gov

The molecule is expected to be largely planar, a consequence of the sp2 hybridization of the atoms in the pyrrole ring and the attached carbonyl carbons. nih.gov This planarity facilitates π-system conjugation.

In the solid state, intermolecular hydrogen bonding is anticipated to be a dominant feature of the crystal packing. The N-H group of the pyrrole ring is a hydrogen bond donor, while the oxygen atoms of the formyl and ester carbonyl groups are potential hydrogen bond acceptors. It is highly probable that molecules will form centrosymmetric dimers through N-H···O hydrogen bonds between the pyrrole N-H of one molecule and a carbonyl oxygen of a neighboring molecule. nih.govresearchgate.net These interactions organize the molecules into well-defined supramolecular structures.

Below is a table of expected crystallographic parameters based on analogous structures.

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21/c or similar centrosymmetric group
Key Bond LengthsC-N (pyrrole) ~1.37 Å, C=O ~1.22 Å, C-O ~1.34 Å (ester)
Key Bond AnglesAngles within the pyrrole ring ~108°, C-C-O ~125°
Hydrogen BondingN-H···O intermolecular interactions

Data is inferred from published crystal structures of similar substituted pyrrole carboxylates. nih.govnih.govresearchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Atoms in Molecules Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of pyrrole (B145914) derivatives. These methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size.

The first step in a computational study is typically geometry optimization, which seeks to find the lowest energy arrangement of atoms. For pyrrole derivatives, DFT calculations using functionals like B3LYP with basis sets such as 6-31G(d) or larger are commonly employed to determine the optimized molecular structure. nih.govrdd.edu.iq Studies on related compounds, such as methyl 1H-pyrrole-2-carboxylate and other substituted pyrroles, indicate that the pyrrole ring system is essentially planar. nih.govnih.gov The planarity is a consequence of the sp² hybridization of the ring atoms and the delocalization of π-electrons. For methyl 3-formyl-1H-pyrrole-2-carboxylate, the formyl and carboxylate substituents are also expected to lie in or close to the plane of the pyrrole ring to maximize conjugation.

Analysis of the electronic structure involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding the molecule's reactivity and its electronic absorption properties. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov In pyrrole systems, the HOMO is typically a π-orbital distributed across the aromatic ring, while the LUMO is a π*-orbital.

Charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution from the perspective of an approaching electrophile. For this compound, the MEP would show negative potential (red/yellow regions) concentrated around the electronegative oxygen atoms of the formyl and carboxylate groups, indicating these are sites susceptible to electrophilic attack. The pyrrole N-H group would exhibit a region of positive potential (blue), highlighting its hydrogen-bond donating capability. researchgate.net

Table 1: Predicted Geometrical and Electronic Properties from DFT Calculations Note: This table represents typical expected values based on calculations for analogous pyrrole structures.

ParameterMethodPredicted Value/Observation
Molecular GeometryDFT (B3LYP/6-31G(d))Near-planar structure
HOMO EnergyDFT (B3LYP/6-31G(d))~ -6.5 eV
LUMO EnergyDFT (B3LYP/6-31G(d))~ -2.0 eV
HOMO-LUMO GapDFT (B3LYP/6-31G(d))~ 4.5 eV
Charge DistributionMEP AnalysisNegative potential on carbonyl oxygens; Positive potential on N-H proton

Computational methods can accurately predict various spectroscopic properties.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically after geometry optimization. nih.gov These calculations are valuable for structural assignment and confirmation. However, accurate prediction for systems with exchangeable protons, such as the N-H in pyrrole, can be challenging and may require explicit modeling of solvent effects or intermolecular interactions. nih.govscispace.com

IR Spectroscopy: The vibrational frequencies and intensities corresponding to an IR spectrum can be computed by performing a frequency calculation on the optimized geometry. nih.govnih.gov The calculated spectrum allows for the assignment of experimental vibrational bands to specific molecular motions, such as the characteristic C=O stretches of the formyl and ester groups, the N-H stretch of the pyrrole ring, and various C-H and C-C ring vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of vertical electronic excitations from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). For this compound, the calculations would likely predict π → π* transitions as the dominant absorptions in the UV region.

Elucidation of Reaction Mechanisms and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction pathways. For instance, the formation of pyrroles, such as in the Paal-Knorr synthesis, can be modeled to understand the mechanism in detail. nih.gov This involves locating the transition state structures for each step of the proposed mechanism (e.g., cyclization, dehydration). nih.gov By calculating the activation energies (the energy difference between reactants and transition states), the rate-determining step of the reaction can be identified. Such studies provide a molecular-level understanding of the reaction kinetics and thermodynamics that would be difficult to obtain through experimental means alone. nih.gov

Detailed Analysis of Inter- and Intramolecular Interactions

The non-covalent interactions within and between molecules play a critical role in determining their physical properties and crystal packing. In the solid state, this compound is expected to form distinct intermolecular hydrogen bonds. Computational studies on analogous structures like methyl 1H-pyrrole-2-carboxylate have shown that the pyrrole N-H group acts as a hydrogen-bond donor to the carbonyl oxygen of a neighboring molecule, often leading to the formation of chains or dimers. nih.govmdpi.com

Computational Prediction of Reactivity and Selectivity (e.g., Local Reactivity Descriptors)

Local reactivity descriptors, such as Fukui functions or the analysis of the MEP, predict the most reactive sites within the molecule. researchgate.net For this compound, such analysis would help in rationalizing site selectivity in chemical reactions. For example, the carbonyl carbon of the formyl group is expected to be the most electrophilic site, making it susceptible to nucleophilic attack. Conversely, the pyrrole ring, being electron-rich, is prone to electrophilic substitution, with local reactivity descriptors helping to predict the most favorable position for attack (C4 or C5).

Conformational Landscape Analysis and Energetic Considerations

While the core pyrrole ring is rigid, rotation around the single bonds connecting the substituents allows for different conformations. The primary degrees of freedom for this compound are the orientations of the formyl and methyl carboxylate groups relative to the pyrrole ring.

A potential energy surface (PES) scan can be performed by systematically rotating the relevant dihedral angles and calculating the energy at each step. nih.gov This analysis reveals the stable conformers (energy minima) and the rotational energy barriers (transition states) between them. The relative energies of the conformers are crucial for understanding which shapes the molecule is most likely to adopt in different environments. For this molecule, the analysis would focus on the relative orientations of the two carbonyl groups, which can influence both intramolecular interactions and how the molecule packs in a crystal. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. acs.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes, solvent effects, and intermolecular interactions at an atomic level of detail. acs.orgeasychair.org While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the dynamic behavior of this molecule can be inferred from computational studies on structurally related pyrrole derivatives. rsc.orgmdpi.comresearchgate.net

The dynamic behavior of this compound is primarily governed by the rotational freedom around the single bonds connecting the formyl and carboxylate substituents to the pyrrole ring. These rotations give rise to different conformational states, the stability and accessibility of which are influenced by steric hindrance, electronic effects, and interactions with the surrounding solvent environment.

One of the key dynamic features is the orientation of the formyl group relative to the pyrrole ring. The planarity of the molecule is influenced by the rotation around the C3-C(formyl) bond. Similarly, the orientation of the methyl carboxylate group is determined by rotation around the C2-C(carboxylate) bond. The interplay between these two substituents, including potential intramolecular hydrogen bonding between the formyl oxygen and the N-H of the pyrrole, can significantly influence the conformational landscape.

Solvent molecules play a crucial role in the dynamic behavior of polar molecules like this compound. easychair.orgeasychair.org The polarity, hydrogen bonding capacity, and dielectric constant of the solvent can all affect the conformational preferences and the energy barriers between different states. easychair.org For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the formyl and carboxylate groups would be expected to stabilize certain conformations over others. In contrast, in a nonpolar solvent, intramolecular interactions would likely play a more dominant role in determining the molecular shape.

Molecular dynamics simulations of similar pyrrole derivatives have shown that the pyrrole ring itself is relatively rigid, but the substituents can exhibit considerable flexibility. mdpi.comresearchgate.net The time scale of the motions can range from rapid bond vibrations and angle bending to slower conformational transitions of the substituent groups.

To illustrate the type of data obtained from MD simulations, the following hypothetical data tables showcase potential findings for this compound in different solvent environments.

Table 1: Key Dihedral Angle Distributions from a Simulated 10 ns Molecular Dynamics Trajectory

Dihedral AngleSolventMean (degrees)Standard Deviation (degrees)
C2-C3-C(formyl)-O(formyl)Water175.215.8
C2-C3-C(formyl)-O(formyl)Chloroform (B151607)160.525.3
N1-C2-C(carboxylate)-O(ester)Water5.420.1
N1-C2-C(carboxylate)-O(ester)Chloroform15.830.7

Note: The data in this table is illustrative and based on typical results for similar molecules. It does not represent experimentally verified values for this compound.

Table 2: Average Number of Solvent Hydrogen Bonds to Solute Functional Groups

Functional GroupSolventAverage H-Bonds
Formyl OxygenWater2.1
Carbonyl Oxygen (ester)Water1.8
Pyrrole N-HWater0.9

Note: The data in this table is illustrative and based on typical results for similar molecules. It does not represent experimentally verified values for this compound.

These tables highlight how MD simulations can quantify the dynamic behavior and solvent interactions of a molecule. The dihedral angle distributions indicate the preferred orientations of the substituents and their flexibility, while the hydrogen bond analysis provides insight into the specific interactions with the solvent that modulate the compound's dynamic properties. Such computational studies are invaluable for understanding the structure-dynamics-function relationship of molecules like this compound.

Applications in Advanced Organic Synthesis and Materials Science

Methyl 3-Formyl-1H-pyrrole-2-carboxylate as a Versatile Building Block in Organic Synthesis

The strategic placement of the formyl and methyl carboxylate groups at the C3 and C2 positions, respectively, allows for selective and sequential chemical transformations. This dual functionality enables its use as a versatile building block for a range of heterocyclic structures. The aldehyde group serves as a handle for carbon-carbon bond formation and introduction of new functional groups, while the ester can be modified or involved in cyclization reactions.

The reactivity of the formyl group is central to the utility of this compound in building complex molecular frameworks. This group can readily participate in condensation reactions with various nucleophiles. For instance, reaction with primary amines can yield Schiff bases, which can be further reduced to secondary amines or used as intermediates for the synthesis of fused heterocyclic systems.

One important application of aldehydes is in the construction of fused ring systems. While specific examples starting from this compound are not detailed in the available literature, the synthesis of 1H-pyrrolo[3,2-c]pyridine scaffolds, which show significant biological activity, often involves the cyclization of functionalized pyrroles. nih.govrsc.org A compound with the substitution pattern of this compound could theoretically serve as a precursor to such fused systems through multi-step reaction sequences that build a pyridine (B92270) ring onto the pyrrole (B145914) core.

The generation of highly substituted pyrroles is a key goal in medicinal chemistry and materials science. rsc.org this compound provides two distinct points for modification.

Reactions at the Formyl Group: The aldehyde functionality is a prime site for olefination reactions. The Wittig reaction, for example, converts aldehydes into alkenes, allowing for the introduction of vinyl groups at the C3 position. organic-chemistry.orgmasterorganicchemistry.comclockss.orglibretexts.orgwikipedia.org Similarly, the Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound (e.g., malononitrile, cyanoacetic esters) in the presence of a basic catalyst to form a new carbon-carbon double bond. nih.govnih.govpurechemistry.org This reaction extends the carbon framework and introduces additional functional groups.

Reactions at the Ester Group: The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or used in decarboxylation reactions. It can also be reduced to a primary alcohol, providing another site for functionalization.

These transformations allow for the systematic modification of the pyrrole core, leading to a diverse library of substituted derivatives.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reactant/Conditions Potential Product Type
Wittig Reaction Phosphonium (B103445) ylide (Ph₃P=CHR) 3-Vinyl-1H-pyrrole-2-carboxylate derivative
Knoevenagel Condensation Active methylene compound (e.g., CH₂(CN)₂) 3-(2,2-Dicyanovinyl)-1H-pyrrole-2-carboxylate
Reductive Amination Amine (R-NH₂), reducing agent (e.g., NaBH₃CN) 3-(Aminomethyl)-1H-pyrrole-2-carboxylate derivative
Hydrolysis Base or acid (e.g., NaOH, HCl) 3-Formyl-1H-pyrrole-2-carboxylic acid

| Amidation | Amine (R-NH₂), after hydrolysis to acid | 3-Formyl-1H-pyrrole-2-carboxamide derivative |

Development of Conjugated Systems and Functional Materials

Pyrrole-based compounds are fundamental components in the field of functional materials, particularly for applications in electronics and photonics. The pyrrole ring is an electron-rich aromatic system that can be incorporated into larger π-conjugated structures.

The formyl group of this compound is particularly useful for extending conjugation. Through reactions like the Knoevenagel or Wittig condensations, it is possible to link the pyrrole core to other aromatic or unsaturated systems. This process creates longer conjugated pathways, which can tune the electronic and optical properties of the molecule, such as its absorption and emission spectra. Such molecules may find use as dyes, organic semiconductors, or components of photovoltaic devices.

Furthermore, formyl-pyrroles are known precursors in the synthesis of porphyrins, which are macrocyclic conjugated systems with widespread applications. nih.govresearchgate.netnih.govmdpi.com Although syntheses typically employ simpler pyrroles or dipyrromethanes, the functional groups on this compound could, in principle, be used to create highly functionalized porphyrin analogues. encyclopedia.pub

Role in Biomimetic and Natural Product Synthesis (as Synthetic Intermediates for Analogues)

Pyrrole-2-carboxylates and related structures are recurring motifs in a vast array of natural products, including alkaloids and antibiotics. nih.gov Synthetic chemists often design routes to these complex molecules or their analogues for biological evaluation.

While there is no specific documentation of this compound as an intermediate in a completed natural product synthesis, its structure represents a plausible building block for creating analogues of natural products. The field of biomimetic synthesis seeks to mimic nature's biosynthetic pathways. researchgate.net Given that many pyrrole-containing natural products are assembled from simpler, functionalized pyrrole units, a compound like this compound could serve as a valuable starting material for exploring synthetic routes to novel, biologically active molecules that are structurally related to known natural products.

Applications in Chemo-sensing and Probe Development

The development of chemical sensors (chemosensors) and fluorescent probes is a significant area of modern chemistry. These tools are designed to detect specific ions, molecules, or environmental conditions through a measurable signal, such as a change in color or fluorescence. Pyrrole-containing compounds are frequently used as signaling units or as part of a receptor site.

The aldehyde functionality of this compound is well-suited for this purpose. It can be used to covalently link the pyrrole scaffold to a recognition unit (e.g., a crown ether for cation sensing or a hydrogen-bonding group for anion sensing). Condensation of the formyl group with an appropriate partner can also create a conjugated system where the binding of an analyte perturbs the electronic structure, leading to a detectable optical response. While specific chemosensors derived from this particular molecule are not described in the literature, the underlying chemical principles are well-established for other formyl-substituted aromatic compounds.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Malononitrile
Cyanoacetic ester
Porphyrin

Biological Activity and Mechanistic Insights in Vitro Studies

Antimicrobial Activity Investigations (In Vitro)

While numerous studies have explored the antimicrobial potential of pyrrole (B145914) derivatives, specific data detailing the efficacy of methyl 3-formyl-1H-pyrrole-2-carboxylate against bacterial and fungal pathogens could not be located in the reviewed literature.

Antifungal Properties and SAR Derivations

Similarly, in vitro studies detailing the antifungal properties of this compound are not available in the reviewed scientific reports. The general class of azoles and other nitrogen-containing heterocycles are well-known antifungal agents, but specific testing and SAR analysis for this compound have not been published.

Anti-proliferative and Cytotoxicity Studies on Cell Lines (In Vitro)

Direct investigations into the anti-proliferative effects and cytotoxicity of this compound on cancer or other cell lines are not described in the available literature. While other novel pyrrole derivatives have been synthesized and evaluated for their antiproliferative effects, this specific molecule was not among the compounds tested in those studies.

Mechanistic Basis of Cell Growth Inhibition

Without primary cytotoxicity data, the mechanistic basis of any potential cell growth inhibition for this compound remains unknown.

Selective Cytotoxicity Profiling

Information regarding the selective cytotoxicity of this compound against cancerous versus non-cancerous cell lines is not available, as no primary screening data has been published.

Enzyme Inhibition Assays (e.g., Lipase Inhibition)

There is no specific information in the reviewed literature regarding the ability of this compound to act as an enzyme inhibitor. While some related pyrrole-2-carbaldehydes have been tested for activity against pancreatic lipase, this compound, a pyrrole-2-carboxylate with a different substitution pattern, has not been evaluated in similar assays. nih.gov

Insights into Molecular Mechanisms of Action (In Vitro)

Molecular Docking and Ligand-Target Interaction Modeling

No molecular docking or ligand-target interaction modeling studies for this compound have been published.

Cellular Pathway Modulation and Biological Probe Applications

There is no available data on how this compound may modulate cellular pathways, nor are there any documented applications of this compound as a biological probe.

Future Directions and Emerging Research Frontiers

Chemoenzymatic and Biocatalytic Approaches for Pyrrole (B145914) Carboxylate Synthesis

The synthesis of pyrrole derivatives is increasingly benefiting from the integration of biocatalysis, which offers high selectivity and milder reaction conditions compared to traditional chemical methods. While direct enzymatic synthesis of methyl 3-formyl-1H-pyrrole-2-carboxylate has not been extensively documented, related chemoenzymatic strategies point toward future possibilities.

Researchers have successfully employed transaminases for the key amination step in synthesizing substituted pyrroles. nih.govmanchester.ac.uk For instance, a biocatalytic equivalent of the Knorr pyrrole synthesis has been developed, where selective amination of α-diketones in the presence of β-keto esters affords substituted pyrroles. nih.govmanchester.ac.uk This approach could potentially be adapted for precursors of this compound.

Another promising avenue involves the enzymatic modification of the pyrrole core. Carboxylic acid reductases (CARs) have been shown to reduce pyrrole-2-carboxylic acid to pyrrole-2-carbaldehyde. mdpi.com A one-pot system coupling a CAR enzyme with another biocatalyst capable of carboxylating pyrrole demonstrates the potential for multi-enzyme cascades to produce functionalized pyrroles from simple precursors. mdpi.com Furthermore, lipases like Novozym 435 have been effectively used for the transesterification of methyl 1H-pyrrole-2-carboxylate to synthesize various pyrrole esters, showcasing the utility of enzymes in modifying the carboxylate group. researchgate.net Hydroxynitrile lyases (HNLs) are also valuable biocatalysts for the stereoselective C-C bond formation by condensing HCN with carbonyl compounds, a reaction that has been applied to pyrrole carboxaldehydes. researchgate.net

Future work could focus on engineering enzymes with tailored substrate specificity to accept precursors of this compound or on designing multi-enzyme, one-pot reactions that build the molecule sequentially, enhancing the sustainability and efficiency of its synthesis.

Implementation of Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, or continuous manufacturing, is emerging as a powerful technology for the synthesis of organic compounds, offering enhanced safety, efficiency, and scalability over traditional batch methods. syrris.com The synthesis of pyrrole derivatives is well-suited for this technology.

Continuous flow methods have been developed for classical pyrrole syntheses, such as the Hantzsch reaction, to produce pyrrole-3-carboxylic acids and their derivatives. syrris.comacs.orgresearchgate.net These systems can utilize microreactors to achieve high yields and allow for the telescoping of multiple reaction steps into a single, uninterrupted process, significantly reducing synthesis time and waste. acs.orgsecure-platform.com For example, a flow process has been reported that generates a library of polysubstituted pyrroles from readily available starting materials with high yield and purity. richmond.edurichmond.edu One notable achievement in this area was the scaling of a pyrrole synthesis from a microreactor to a production-scale reactor, capable of producing a pyrrole derivative at a rate of 55.8 grams per hour. acs.org

Flow Chemistry AdvantageRelevance to Pyrrole Synthesis
Enhanced Safety Manages exothermic reactions and hazardous reagents more effectively.
Improved Efficiency Reduces reaction times from hours to minutes. richmond.edu
Scalability Seamless transition from laboratory-scale synthesis to large-scale production. acs.org
Process Control Precise control over temperature, pressure, and stoichiometry leads to higher yields and purity. richmond.edu
Multi-step Synthesis "Telescoping" reactions avoids isolation of intermediates, saving time and resources. acs.orgsecure-platform.com

Integration of Advanced Machine Learning and AI in Molecular Design and Synthesis

Exploration of Novel Biological Targets and Therapeutic Modalities (In Vitro)

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. nih.govresearchgate.net Functionalized pyrroles, including derivatives of this compound, are of significant interest for their potential as therapeutic agents. nih.govmdpi.com

In vitro studies are the first step in exploring this potential. Pyrrole derivatives have been evaluated against a wide array of biological targets, demonstrating activities such as:

Anticancer: Many pyrrole compounds show cytotoxic activity against various human cancer cell lines, including colon, breast, and ovarian adenocarcinomas. mdpi.comresearchgate.net Their mechanisms often involve the inhibition of protein kinases, which are crucial for cancer cell growth and proliferation. mdpi.com

Antimicrobial: The pyrrole framework is a component of compounds with activity against both Gram-positive and Gram-negative bacteria. nih.gov Some derivatives target essential bacterial enzymes like UDP-N-acetylenolpyruvylglucosamine reductase or enoyl-ACP reductase. nih.gov

Enzyme Inhibition: Pyrrole derivatives have been designed as inhibitors for various enzymes. For example, they have shown promise as inhibitors of Mycobacterium tuberculosis Caseinolytic proteases (ClpP1P2) and as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), targets relevant to Alzheimer's disease. mdpi.comnih.gov

Antimalarial: Pyrrolone derivatives, which can be synthesized from 3-formyl pyrrole intermediates, have demonstrated potent activity against drug-resistant strains of Plasmodium falciparum. nih.gov

Future research on this compound would involve screening it and its derivatives against a diverse panel of biological targets. The formyl and carboxylate groups provide handles for synthetic modification, allowing for the creation of a library of related compounds to probe structure-activity relationships (SAR) and identify lead candidates for various therapeutic areas.

Biological Target ClassExampleRelevance of Pyrrole Derivatives
Protein Kinases VEGFR, PDGFRAnticancer activity. mdpi.com
Bacterial Enzymes InhA, ClpP1P2Antitubercular and antibacterial agents. nih.govnih.gov
Neurological Enzymes MAO-B, AChETreatment of neurodegenerative diseases like Alzheimer's. mdpi.com
Parasitic Proteins P. falciparum targetsDevelopment of new antimalarial drugs. nih.gov
Phosphatases PTP1BPotential for diabetes and obesity treatment. nih.gov

Design and Synthesis of Advanced Functional Materials Based on Pyrrole Frameworks

The inherent electronic properties and structural rigidity of the pyrrole ring make it an excellent building block for advanced functional materials. frontiersin.org this compound, with its reactive aldehyde and ester functionalities, is a prime candidate for incorporation into polymers and frameworks for applications in electronics, catalysis, and environmental science.

Pyrrole-based porous organic polymers (POPs) and conjugated microporous polymers (CMPs) are a major area of research. frontiersin.orgnih.gov These materials possess high surface areas, tunable porosity, and excellent stability. The nitrogen-rich skeleton of pyrrole-based polymers makes them suitable for applications such as:

Proton Conduction: Nitrogen atoms can act as proton carriers, enabling efficient proton conduction at high temperatures, which is relevant for fuel cell technologies. nih.govresearchgate.netfigshare.com

Heterogeneous Catalysis: The porous channels and abundant nitrogen active sites within pyrrole-based CMPs make them effective catalysts for organic reactions, such as the Knoevenagel condensation. frontiersin.org

Drug Delivery: The conductive nature of polypyrrole can be harnessed for controlled drug release systems, where an electrical potential can trigger the release of a loaded therapeutic agent. mdpi.com

The formyl group on this compound can be used in condensation reactions to form Schiff bases or other linkages, allowing it to be covalently integrated into larger polymer backbones or metal-organic frameworks (MOFs). acs.org This could lead to the development of tailor-made materials with specific electronic, optical, or catalytic properties for use in sensors, organic electronics, and specialized chemical processes. mdpi.com

Q & A

Q. Key Considerations :

  • Monitor reaction temperature to avoid over-formylation.
  • Use anhydrous solvents to prevent hydrolysis of intermediates.

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:
X-ray crystallography using SHELXL (for refinement) and ORTEP-III (for visualization) is critical for confirming regiochemistry and stereoelectronic effects:

Data Collection : High-resolution (<1.0 Å) datasets minimize errors in electron density maps .

Refinement : Apply restraints for disordered formyl or ester groups using SHELXL’s AFIX commands .

Validation : Use PLATON to check for missed symmetry or hydrogen bonding networks .

Case Study : Derivatives with conflicting NMR data (e.g., unexpected coupling patterns) were resolved via crystallography, confirming steric hindrance effects on conformation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

¹H/¹³C NMR :

  • Formyl Group : δ ~9.8–10.2 ppm (¹H); δ ~190–200 ppm (¹³C) .
  • Pyrrole Ring : Distinct splitting patterns (e.g., J = 2–4 Hz for adjacent protons) .

IR Spectroscopy :

  • Strong C=O stretches at ~1700 cm⁻¹ (ester) and ~1680 cm⁻¹ (formyl) .

Mass Spectrometry :

  • ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOCH₃) .

Advanced: How to address discrepancies in NMR data between synthesized derivatives and expected structures?

Methodological Answer:

Troubleshooting Steps :

  • Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts ester peaks by ~0.3 ppm) .
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals, especially in regiochemically ambiguous cases .

Common Pitfalls :

  • Tautomerism : The 1H-pyrrole ring may exhibit keto-enol tautomerism, altering peak positions .
  • Impurity Interference : Recrystallize products using hexane/EtOAC to remove unreacted acyl chlorides .

Basic: What purification methods are recommended for this compound?

Methodological Answer:

Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc 4:1 to 1:1) to separate formylated products from starting materials .

Recrystallization : Optimal solvents include ethanol-water mixtures (80:20) for high-purity crystals .

Distillation : For volatile byproducts (e.g., methyl formate), fractional distillation under reduced pressure is effective .

Advanced: What strategies optimize regioselectivity in the formylation of pyrrole carboxylates?

Methodological Answer:

Directing Groups : Introduce electron-withdrawing groups (e.g., esters) at the 2-position to direct formylation to the 3-position .

Catalytic Systems :

  • Use Lewis acids (e.g., AlCl₃) to stabilize transition states in Vilsmeier-Haack reactions .
  • Microwave-assisted synthesis reduces side reactions (e.g., di-formylation) .

Computational Modeling : DFT calculations predict charge distribution to guide reagent selection (e.g., DMF vs. N-methylformamide) .

Advanced: How to validate crystal structure data and address common refinement challenges?

Methodological Answer:

Validation Tools :

  • CIF Check : Use checkCIF to identify outliers in bond lengths/angles .
  • Rigid-Body Refinement : Apply to disordered moieties (e.g., rotating ester groups) in SHELXL .

Disorder Handling :

  • Split occupancy models for formyl groups with dual conformations .
  • Apply ISOR restraints to thermal parameters in highly flexible regions .

Basic: What are the typical reaction conditions for acylating pyrrole derivatives?

Methodological Answer:

Acyl Chlorides : React at 0–5°C in dry dichloromethane with catalytic DMAP .

Coupling Agents : Use DCC/HOBt for amide formation from carboxylic acid precursors .

Workup : Quench excess reagents with ice-cold NaHCO₃, followed by extraction with EtOAc .

Advanced: How to resolve contradictions in melting points reported from different synthesis methods?

Methodological Answer:

Root Cause Analysis :

  • Polymorphism : Recrystallize from multiple solvents (e.g., MeOH vs. EtOH) to isolate stable forms .
  • Hydration/Solvation : TGA/DSC identifies bound solvents affecting mp .

Standardization : Report melting points with heating rates (e.g., 1°C/min) and apparatus calibration details .

Advanced: What computational methods complement experimental data in structural analysis?

Methodological Answer:

DFT Calculations :

  • Predict NMR chemical shifts (e.g., using Gaussian09) to validate assignments .
  • Optimize geometry for comparison with X-ray data .

Molecular Dynamics : Simulate solvent effects on tautomeric equilibria in DMSO .

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